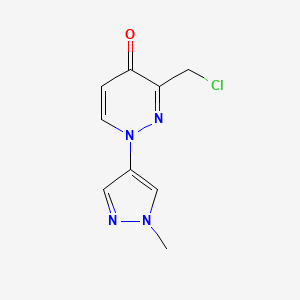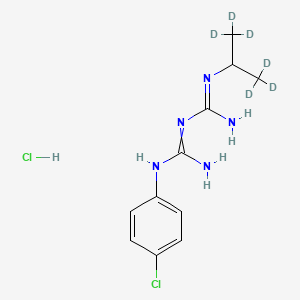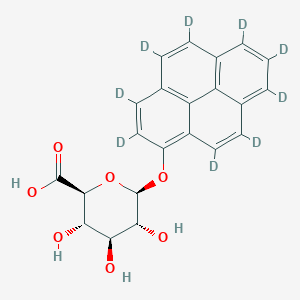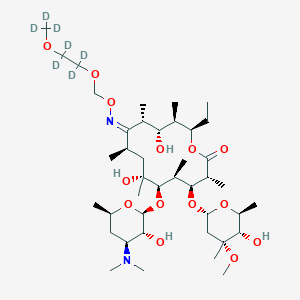
12-Deoxy Roxithromycin-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Deoxy Roxithromycin-d7 is a deuterium-labeled analogue of 12-Deoxy Roxithromycin, which is an impurity of Roxithromycin. Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy Roxithromycin-d7 involves the incorporation of deuterium atoms into the molecular structure of 12-Deoxy Roxithromycin. This process typically requires the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
12-Deoxy Roxithromycin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterium-depleted analogues.
科学的研究の応用
12-Deoxy Roxithromycin-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.
Industry: Applied in environmental studies to trace the fate of antibiotics in various ecosystems .
作用機序
The mechanism of action of 12-Deoxy Roxithromycin-d7 is similar to that of Roxithromycin. It prevents bacterial growth by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the translocation of peptides and interfering with protein synthesis . This disruption in protein synthesis ultimately leads to the bactericidal or bacteriostatic effects observed in experimental applications .
類似化合物との比較
Similar Compounds
Roxithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with enhanced stability in acidic environments.
Uniqueness
12-Deoxy Roxithromycin-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of macrolide antibiotics .
特性
分子式 |
C41H76N2O14 |
|---|---|
分子量 |
828.1 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChIキー |
DNEYEZVYKZUYHN-HMLZEFQESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@H]([C@@H]([C@H]1C)O)C)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
正規SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



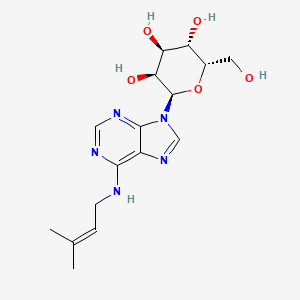
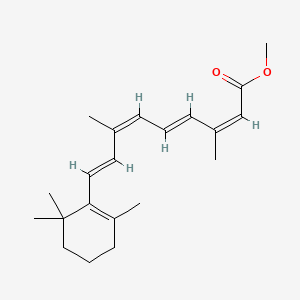
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
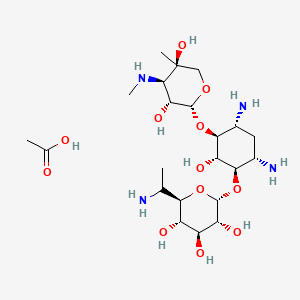
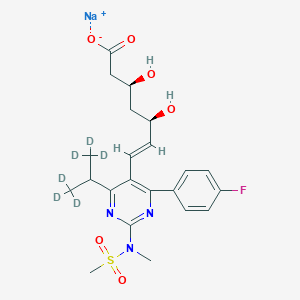
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
